

Application Note: Detection of Lithol Rubine BK in Food and Cosmetic Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithol Rubine BK (also known as C.I. Pigment Red 57:1, D&C Red No. 7, or E180) is a synthetic red azo dye.[1] It is used in a variety of applications, including printing inks, plastics, and textiles.[2] In the food industry, its use is highly restricted, primarily permitted for coloring edible cheese rinds in some jurisdictions.[1] In the cosmetics industry, it can be found in products such as lip balms, lipsticks, and nail preparations.[3][4] Given the potential for migration from packaging and the regulated use of this colorant, sensitive and specific analytical methods are required to ensure product safety and regulatory compliance.

This document provides detailed protocols for the detection and quantification of **Lithol Rubine BK** in both food and cosmetic matrices using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical methods described involve the extraction of **Lithol Rubine BK** from the sample matrix, followed by chromatographic separation and detection.

 HPLC-PDA: This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A photodiode array



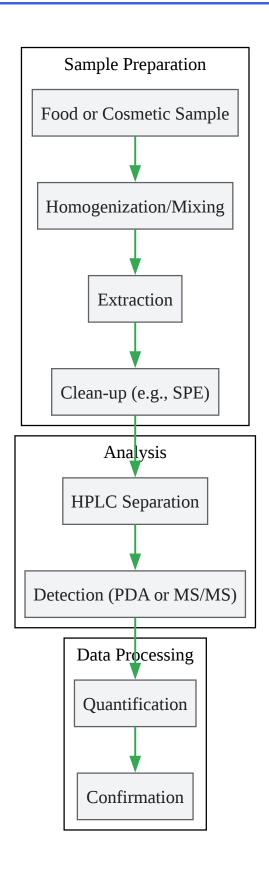
detector then measures the absorbance of the eluting compounds across a range of wavelengths, allowing for identification and quantification based on the analyte's retention time and UV-Visible spectrum. For **Lithol Rubine BK**, the maximum absorbance is typically observed around 520 nm.[5]

LC-MS/MS: This method offers higher sensitivity and specificity. After chromatographic
separation, the analyte is ionized, and the mass spectrometer separates the ions based on
their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific precursor ion
is selected, fragmented, and the resulting product ions are detected. This provides a highly
specific fingerprint for the target analyte, minimizing matrix interference.

Experimental Workflow

The general workflow for the analysis of **Lithol Rubine BK** in food and cosmetic samples is depicted below.





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Caption: General experimental workflow for Lithol Rubine BK analysis.



Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.
- Photodiode Array (PDA) detector.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
- Analytical balance.
- Centrifuge.
- Vortex mixer.
- Water bath.
- Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).
- Standard laboratory glassware.
- Syringe filters (0.22 μm).

Reagents and Standards

- Lithol Rubine BK analytical standard (≥95.0% purity).[6][7]
- HPLC-grade methanol, acetonitrile, and water.
- Ammonium acetate, formic acid (LC-MS grade).
- Hexane, ethanol (analytical grade).
- Standard stock solutions are prepared by dissolving the analytical standard in a suitable solvent (e.g., methanol or water) to a concentration of 100 μg/mL and stored in amber flasks to protect from light.[8] Working standards are prepared by diluting the stock solution.



Protocol 1: HPLC-PDA Method for Lithol Rubine BK in Food (Cheese)

This protocol is adapted from a validated method for the simultaneous analysis of three azo dyes in milk and cheese.[1][3]

Sample Preparation

- Accurately weigh 10 g of a finely mixed cheese sample (including the rind) into a beaker.[3]
 [5]
- Add 40 mL of 70% ethanol and heat in a water bath at 70°C for 20 minutes with occasional stirring.
- To remove lipids, perform a liquid-liquid extraction by adding 20 mL of hexane, vortexing for 1 minute, and then allowing the layers to separate. Remove and discard the upper hexane layer. Repeat this step twice.[3]
- Centrifuge the remaining solution to pellet any solid impurities.[3]
- Collect the supernatant and adjust the final volume to 100 mL with the mobile phase.
- Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).[3]
- Mobile Phase A: 0.02 M Ammonium Acetate.[3]
- Mobile Phase B: Methanol.[3]
- · Gradient:
 - 0-3 min: 30% B
 - 3-13 min: 30% to 70% B



13-15 min: 70% to 74% B

15-16 min: 74% to 100% B

16-20 min: 100% B

20-21 min: 100% to 30% B

21-25 min: 30% B

Flow Rate: 1.0 mL/min.

Injection Volume: 20 μL.[3]

Column Temperature: 25°C.[3]

PDA Detection: Monitor at 520 nm.[3][5]

Data Analysis and Quality Control

- Quantification: Create a calibration curve using working standards of Lithol Rubine BK at concentrations ranging from approximately 1 to 20 μg/mL. The concentration in the sample is determined by comparing the peak area to the calibration curve.
- Quality Control: Analyze a blank matrix sample and a matrix-spiked sample with each batch to check for interference and assess recovery. The recovery should typically be within 80-120%.

Protocol 2: LC-MS/MS Method for Lithol Rubine BK in Cosmetics (Lipstick)

This protocol provides a general framework for the analysis of dyes in cosmetics, which can be adapted for **Lithol Rubine BK**.

Sample Preparation

Accurately weigh approximately 0.5 g of the lipstick sample into a centrifuge tube.



- Add 10 mL of methanol and vortex thoroughly to dissolve the sample.
- Place the tube in a sonicator for 15 minutes to ensure complete dissolution and extraction.
- Centrifuge the sample to pellet any insoluble excipients.
- Transfer the supernatant to a clean tube. If further cleanup is required to remove interfering matrix components, a Solid-Phase Extraction (SPE) step can be employed.
 - SPE Cleanup (if necessary): Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract and wash with a water/methanol mixture to remove polar interferences. Elute the **Lithol Rubine BK** with methanol.
- Evaporate the solvent from the final extract under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an LC-MS vial.

LC-MS/MS Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size).[9]
- Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.
- Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.[9]
- Gradient: A suitable gradient should be developed to ensure good separation of Lithol
 Rubine BK from other components in the cosmetic matrix. A typical starting point would be a
 linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.[9]
- Injection Volume: 2 μL.[9]
- Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the sulfonic acid and carboxylic acid groups.



- MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for Lithol Rubine BK need to be determined by direct infusion of a standard solution.
 - Precursor Ion (Q1): m/z for [M-Ca+2H]⁻ or other relevant adducts.
 - Product Ions (Q3): At least two characteristic product ions should be monitored for quantification and confirmation.

Data Analysis and Quality Control

- Quantification: Use a matrix-matched calibration curve for accurate quantification to compensate for any matrix effects (ion suppression or enhancement).
- Confirmation: The presence of Lithol Rubine BK is confirmed by the co-elution of the
 analyte peak with a known standard at the same retention time and the presence of the
 correct MRM transitions with an ion ratio that corresponds to the standard.
- Quality Control: Include procedural blanks, matrix-matched calibration standards, and spiked samples in each analytical run.

Data Presentation

The performance of the HPLC-PDA method for the analysis of **Lithol Rubine BK** in food matrices is summarized in the table below.[1][3]

Parameter	Matrix	Value
Linearity (r²)	Milk & Cheese	0.999 - 1.000
Recovery (%)	Milk & Cheese	98.81 - 115.94
Precision (RSD %)	Milk & Cheese	0.08 - 3.71
Limit of Detection (LOD)	Milk	1.14 μg/mL
Cheese	1.73 μg/mL	
Limit of Quantification (LOQ)	Milk	- 3.46 μg/mL
Cheese	5.25 μg/mL	



Quantitative data for an LC-MS/MS method would need to be established through method validation for the specific cosmetic matrix.

Conclusion

The HPLC-PDA and LC-MS/MS methods described provide robust and reliable approaches for the detection and quantification of **Lithol Rubine BK** in food and cosmetic samples. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is crucial to ensure the accuracy and reliability of the results.

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